molecular formula C17H14N2O5S B2654242 3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 896293-29-1

3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No.: B2654242
CAS No.: 896293-29-1
M. Wt: 358.37
InChI Key: OTIRNULZHCFWAT-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide stands out due to its specific functional groups and structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-19-16(21)12-7-4-8-13(14(12)17(19)22)18-15(20)10-5-3-6-11(9-10)25(2,23)24/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIRNULZHCFWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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